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Compound of Interest

Compound Name: 1-Buten-2-ol

Cat. No.: B14168027

1-Buten-2-ol is a secondary enol with the chemical structure CH3sCH2C(OH)=CHe.. It exists in
equilibrium with its keto tautomer, butan-2-one (also known as methyl ethyl ketone or MEK).
This equilibrium, known as keto-enol tautomerism, overwhelmingly favors the more stable keto
form under standard conditions.[1] The instability of the enol form means that 1-buten-2-ol is
typically not isolated but rather generated in situ as a transient intermediate in reactions
involving butan-2-one.

The chemistry of 1-buten-2-ol is therefore best understood as the chemistry of an enol
intermediate. Reactions that appear to be with 1-buten-2-ol are often, in practice, reactions of
butan-2-one that proceed through this enol form, particularly under acidic or basic catalysis.[2]

Keto-Enol Tautomerism: The Central Equilibrium

The interconversion between butan-2-one and its enol forms (1-buten-2-ol and 2-buten-2-ol) is
a fundamental process that underpins much of its reactivity. The equilibrium heavily favors
butan-2-one due to the greater strength of the C=0 double bond compared to the C=C double
bond.[1] However, the formation of the enol, even in small amounts, provides a crucial
nucleophilic pathway for reactions at the a-carbon.

This tautomerization can be catalyzed by either acid or base.[2][3]

» Base-Catalyzed Tautomerism: A base removes a proton from the a-carbon of butan-2-one to
form a resonance-stabilized enolate ion. Protonation of the oxygen atom in the enolate then
yields the enol.
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o Acid-Catalyzed Tautomerism: The carbonyl oxygen of butan-2-one is first protonated by an
acid, making it more electrophilic. A weak base (like water) then removes a proton from the
a-carbon to form the enol.[2]

Butan-2-one has two different a-carbons, leading to two possible enol tautomers: 1-buten-2-ol
and 2-buten-2-ol. The more substituted enol, 2-buten-2-ol, is generally the more
thermodynamically stable of the two enols.[1]

Acid and Base-Catalyzed Keto-Enol Tautomerism

Core Reaction Mechanisms
Electrophilic Addition

The C=C double bond in 1-buten-2-ol is electron-rich, making it susceptible to attack by
electrophiles.[4] The reaction proceeds via an electrophilic addition mechanism. The
regioselectivity of the addition is governed by the stability of the resulting carbocation
intermediate.

In the addition of an acid like HBr, the initial protonation can occur at either C1 or C2.

e Protonation at C1: This forms a secondary carbocation at C2, which is significantly stabilized
by resonance with the adjacent hydroxyl group's lone pair of electrons. This oxocarbenium
ion is the more stable intermediate.

o Protonation at C2: This would form a primary carbocation at C1, which is much less stable.

Therefore, the reaction proceeds via the more stable oxocarbenium ion intermediate, leading to
the Markovnikov addition product where the nucleophile (Br~) attacks the C2 carbon. The initial
product is a halohydrin which may undergo further reactions.

Mechanism of Electrophilic Addition of HBr

Oxidation and Reduction

Direct oxidation or reduction of 1-buten-2-ol is uncommon due to its rapid tautomerization to
butan-2-one.
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» Oxidation: Any reaction attempting to oxidize the secondary alcohol of 1-buten-2-ol would
likely first involve its conversion to butan-2-one. Ketones are generally resistant to oxidation,
requiring strong oxidizing agents and harsh conditions (like KMnOa with heat) to cleave the
carbon-carbon bonds. Primary alcohols, like butan-1-ol, are more readily oxidized, first to
aldehydes and then to carboxylic acids.[5][6]

¢ Reduction: The reduction of 1-buten-2-ol can be considered in two ways. The reduction of
the C=C double bond (hydrogenation using catalysts like Pd/C) would yield butan-2-ol.
Alternatively, the reduction of its keto tautomer, butan-2-one, is a standard method for
synthesizing butan-2-ol, commonly achieved using reducing agents like sodium borohydride
(NaBHa4) or lithium aluminum hydride (LiAIHa4).[7]

Rearrangement Reactions

Under acidic conditions, carbocation intermediates can undergo rearrangements to form more
stable species. While 1-buten-2-ol itself is an enol, a related reaction is the acid-catalyzed
dehydration of butan-2-ol, which proceeds through a secondary carbocation and can lead to a
mixture of butene isomers.[8] Similarly, the protonation of the double bond in 1-buten-2-ol
could potentially lead to rearrangements, although tautomerization to the ketone is the
dominant pathway.

Quantitative Data

Quantitative experimental data for 1-buten-2-ol is limited due to its instability. The following
table summarizes available gas-phase ion energetics data from the NIST Chemistry WebBook.

El

Appearance

lon Other Products Method
Energy (eV)

C2H30™* 104 +0.1 CzHs El

C3HsO* 10.3+0.1 CHs El

Source: NIST

Chemistry

WebBook[9]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b14168027?utm_src=pdf-body
https://www.quora.com/Why-does-1-butanol-react-better-compared-to-2-butanol-in-an-oxidation-reaction
https://www.nagwa.com/en/videos/916187527305/
https://www.benchchem.com/product/b14168027?utm_src=pdf-body
https://www.askiitians.com/forums/12-grade-chemistry-others/convert-butan-2-one-to-butan-2-ol-25_476316.htm
https://www.benchchem.com/product/b14168027?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Elimination_Reactions/Elimination_Reactions/F._The_Dehydration_of_Butan-2-ol
https://www.benchchem.com/product/b14168027?utm_src=pdf-body
https://www.benchchem.com/product/b14168027?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C61923555&Mask=20
https://webbook.nist.gov/cgi/inchi?ID=C61923555&Mask=20
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14168027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The equilibrium constant for the tautomerism between butan-2-one and its enol forms heavily
favors the ketone, with estimates on the order of 106 to 107, indicating that the enol form is
present in only parts-per-million quantities at equilibrium.[1]

Experimental Protocols

As 1-buten-2-ol is a transient intermediate, experimental protocols focus on reactions of its
keto tautomer, butan-2-one, that proceed via the enol. A classic example is the acid-catalyzed
a-halogenation.

Protocol: Acid-Catalyzed a-Bromination of Butan-2-one

This protocol describes a representative procedure where butan-2-one is brominated at the a-
carbon, a reaction that proceeds through the 1-buten-2-ol and 2-buten-2-ol intermediates.

Objective: To synthesize 3-bromobutan-2-one by reacting butan-2-one with bromine in an
acidic medium.

Materials:

e Butan-2-one (MEK)

o Glacial Acetic Acid (as solvent and acid catalyst)

e Bromine (Brz2)

e Sodium bicarbonate solution (aqueous, saturated)

e Drying agent (e.g., anhydrous sodium sulfate)

» Round-bottom flask with a dropping funnel and reflux condenser
e Stirring apparatus

e Ice bath

Procedure:
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Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser in a fume hood.

Reaction Mixture: Charge the flask with butan-2-one and glacial acetic acid. Begin stirring
and cool the flask in an ice bath.

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the flask via the
dropping funnel. The rate of addition should be controlled to keep the reaction temperature
low and to prevent the accumulation of unreacted bromine. The characteristic red-brown
color of bromine should fade as it is consumed.

Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature until the color of bromine has completely disappeared, indicating the reaction is
complete.

Workup: Carefully pour the reaction mixture into an excess of cold water. Neutralize the
excess acid by slowly adding saturated sodium bicarbonate solution until effervescence
ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the organic product with a
suitable solvent (e.g., diethyl ether).

Purification: Wash the combined organic layers with water and then with brine. Dry the
organic layer over anhydrous sodium sulfate.

Isolation: Remove the solvent by rotary evaporation to yield the crude 3-bromobutan-2-one.
Further purification can be achieved by distillation under reduced pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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